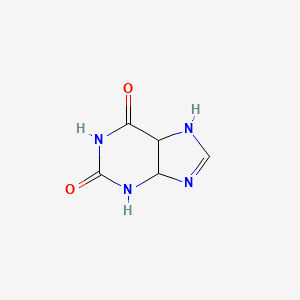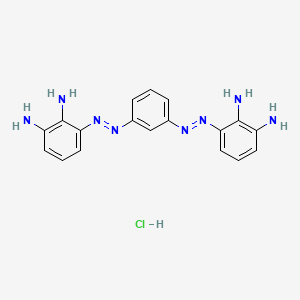
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is a synthetic organic compound with the molecular formula C18H18N8.2HCl. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by the presence of azo groups (-N=N-) and amine groups (-NH2) attached to a benzene ring, making it a versatile molecule in both chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) typically involves the diazotization of 2,3-diaminobenzene followed by coupling with another molecule of 2,3-diaminobenzene. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Diazotization: 2,3-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another molecule of 2,3-diaminobenzene in the presence of hydrochloric acid to form the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) involves its interaction with molecular targets through its azo and amine groups. The azo groups can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis(2,4-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,5-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,6-Diaminophenylazo)benzene (hydrochloride)
Uniqueness
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is unique due to the specific positioning of the amine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in dyeing and staining techniques, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C18H19ClN8 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
3-[[3-[(2,3-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H18N8.ClH/c19-13-6-2-8-15(17(13)21)25-23-11-4-1-5-12(10-11)24-26-16-9-3-7-14(20)18(16)22;/h1-10H,19-22H2;1H |
Clé InChI |
HHNZTZWAUVKFNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2N)N)N=NC3=CC=CC(=C3N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


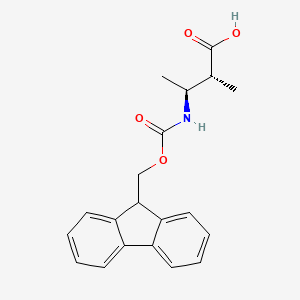

![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)



![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
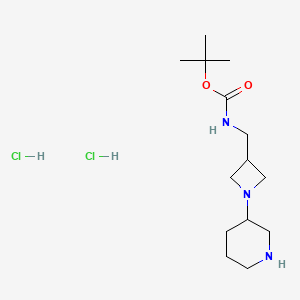
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
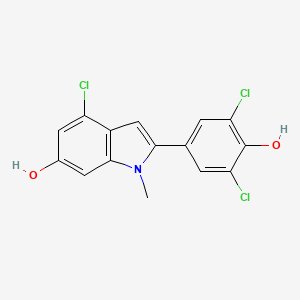
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
